Piperidinium Benzoate vs. Analogues: Impact of Ring Substituents on Crystal Packing and Hydrogen Bonding
The crystal structure of piperidinium benzoate is anticipated to be distinct from its substituted analogues due to the absence of a para-substituent, which directly influences the supramolecular architecture. A comparative X-ray diffraction study of acid salts of p-nitrobenzoic acid with cyclic amines (pyrrolidine, piperidine, perhydroazepine) revealed that while the O–H···O and N–H···O hydrogen bond schemes are similar, the space group symmetry can change significantly with the amine ring size and the specific benzoic acid derivative [1]. Specifically, for the piperidinium salt of p-nitrobenzoic acid, the space group was P-1 with two formula units, descending from the P21/c group seen in the pyrrolidinium analogue [1]. This demonstrates that the combination of the piperidinium cation with an unsubstituted benzoate is expected to yield a unique crystal packing arrangement, differentiating it from other piperidinium carboxylates [1].
| Evidence Dimension | Crystal Structure and Space Group Symmetry |
|---|---|
| Target Compound Data | Piperidinium benzoate: Structure not reported, but expected to be unique based on class behavior. |
| Comparator Or Baseline | Piperidinium hydrogen bis(p-nitrobenzoate): Monoclinic, space group P-1, Z=2. Pyrrolidinium hydrogen bis(p-nitrobenzoate): Monoclinic, space group P21/c, Z=2. |
| Quantified Difference | Change in space group symmetry (P21/c to P-1) and occurrence of two formula units in the piperidinium salt, compared to the pyrrolidinium salt, due to amine ring size and substitution [1]. |
| Conditions | Single-crystal X-ray diffraction at 296 K. |
Why This Matters
The specific crystal packing influences macroscopic properties like mechanical stability, solubility, and optical behavior, making the unsubstituted piperidinium benzoate a distinct candidate for crystal engineering and materials science applications.
- [1] Moritani, Y., & Kashino, S. (2002). Structural Change by Chemical Substitution. Crystal Structures of Acid Salts of p-Nitrobenzoic Acid and Cyclic Secondary Amines. Bulletin of the Chemical Society of Japan, 75(6), 1235–1239. View Source
